(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
Brand Name:
Vulcanchem
CAS No.:
13532-06-4
VCID:
VC20983616
InChI:
InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1
SMILES:
CC1=CN=C(C=N1)C(C(C(CO)O)O)O
Molecular Formula:
C9H14N2O4
Molecular Weight:
214.22 g/mol
(1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol
CAS No.: 13532-06-4
Cat. No.: VC20983616
Molecular Formula: C9H14N2O4
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13532-06-4 |
|---|---|
| Molecular Formula | C9H14N2O4 |
| Molecular Weight | 214.22 g/mol |
| IUPAC Name | (1R,2S,3R)-1-(5-methylpyrazin-2-yl)butane-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C9H14N2O4/c1-5-2-11-6(3-10-5)8(14)9(15)7(13)4-12/h2-3,7-9,12-15H,4H2,1H3/t7-,8-,9-/m1/s1 |
| Standard InChI Key | ZHCOCLGEHTXBQU-IWSPIJDZSA-N |
| Isomeric SMILES | CC1=CN=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O |
| SMILES | CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
| Canonical SMILES | CC1=CN=C(C=N1)C(C(C(CO)O)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator